molecular formula C18H25N3O6S2 B2692684 Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1060213-21-9

Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2692684
CAS No.: 1060213-21-9
M. Wt: 443.53
InChI Key: LNUVFMPXKBTELQ-UHFFFAOYSA-N
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Description

Historical Development of Thienopyridine Chemistry

Thienopyridines, characterized by a fused thiophene and pyridine ring system, emerged as a pharmacologically significant scaffold in the late 20th century. The first-generation thienopyridine, ticlopidine, was introduced in the 1970s as an antiplatelet agent targeting adenosine diphosphate (ADP) receptors. Its mechanism of action, involving irreversible inhibition of the P2Y~12~ receptor, laid the groundwork for subsequent derivatives like clopidogrel (1990s) and prasugrel (2000s), which improved efficacy and safety profiles.

The 21st century witnessed diversification into non-cardiovascular applications. For instance, thieno[2,3-c]pyridine derivatives have been synthesized for anticancer activity, as demonstrated by compounds inducing G~2~ phase cell cycle arrest in HSC3 and T47D cancer cell lines. Concurrently, advancements in synthetic methodologies, such as metal-free denitrogenative transformations of triazole intermediates, expanded access to novel thieno[2,3-c]pyridine analogs. These developments underscore the scaffold’s adaptability to therapeutic innovation.

Significance of Methylsulfonyl-Containing Heterocycles in Drug Discovery

Methylsulfonyl groups are prized in medicinal chemistry for their dual role as electron-withdrawing substituents and hydrogen-bond acceptors. In the context of piperidine derivatives, the methylsulfonyl moiety enhances metabolic stability by reducing oxidative degradation, as evidenced by efforts to mitigate hepatic clearance in mGlu~5~ negative allosteric modulators. For example, replacing labile pyrimidine headgroups with sp³-hybridized systems improved pharmacokinetic profiles in preclinical studies.

The methylsulfonyl group’s contribution to solubility and target engagement is further illustrated in kinase inhibitors and protease antagonists, where its polar surface area facilitates interactions with hydrophobic enzyme pockets. This functional group’s versatility makes it a strategic component in the design of the subject compound, potentially optimizing blood-brain barrier penetration or receptor binding affinity.

Positioning Within the Thienopyridine Chemical Family

The subject compound occupies a unique niche within the thienopyridine family due to three structural features:

  • Partial Saturation : The 4,5,6,7-tetrahydro modification of the thieno[2,3-c]pyridine core introduces conformational flexibility, potentially enabling adaptive binding to protein targets. This contrasts with fully aromatic analogs like thieno[3,2-b]pyridine-based mGlu~5~ NAMs, which rely on planar geometry for receptor interaction.
  • Acetyl Substituent : The 6-acetyl group may influence electronic distribution across the scaffold, modulating π-π stacking interactions or serving as a metabolic handle for prodrug activation.
  • Methylsulfonyl-Piperidine Carboxamido Side Chain : This bulky substituent introduces steric and electronic effects that could enhance selectivity for intracellular targets, such as Hsp90, as suggested by molecular docking studies of related thieno[2,3-c]pyridines.

Comparative analyses with clinically used thienopyridines reveal divergent structure-activity relationships. While clopidogrel’s activity depends on a chlorophenyltetrahydrocyclopentathienopyridine structure, the subject compound’s piperidine-linked methylsulfonyl group may redirect bioactivity toward non-ADP receptor pathways.

Research Importance and Scientific Rationale

The structural hybridity of this compound addresses two critical challenges in drug discovery:

  • Targeted Polypharmacology : Combining a thienopyridine core with a methylsulfonyl-piperidine carboxamide may enable simultaneous modulation of multiple signaling nodes, such as HSP90 and metabotropic glutamate receptors, as inferred from analogous compounds.
  • Enhanced Pharmacokinetics : The ester moiety at position 3 and acetyl group at position 6 could serve as prodrug elements, improving oral bioavailability through passive diffusion or enzymatic cleavage.

Ongoing research into thieno[2,3-c]pyridines has identified these scaffolds as viable candidates for overcoming drug resistance in oncology, particularly when paired with substituents that disrupt protein-folding chaperones like Hsp90. The subject compound’s design aligns with these trends, positioning it as a promising lead for further optimization.

Properties

IUPAC Name

methyl 6-acetyl-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S2/c1-11(22)20-8-6-13-14(10-20)28-17(15(13)18(24)27-2)19-16(23)12-5-4-7-21(9-12)29(3,25)26/h12H,4-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUVFMPXKBTELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1060213-21-9) is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C18H25N3O6S2
  • Molecular Weight : 443.5 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core, which is known for various pharmacological activities.

Biological Activity Overview

Preliminary studies on similar compounds indicate that derivatives of thieno[2,3-c]pyridine often exhibit significant biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound are still under investigation.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer effects. For instance:

  • Mechanism : Many thieno[2,3-c]pyridine derivatives act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2, A549) .
CompoundCell Line TestedIC50 (µM)
Compound AHepG20.5
Compound BA5493.6
Methyl DerivativeMGC80-3TBD

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-c]pyridine derivatives has been noted in several studies:

  • Broad-Spectrum Activity : Compounds similar to methyl 6-acetyl derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 15.62 µg/mL against certain strains .

Mechanistic Insights

The biological mechanisms underlying the activity of methyl 6-acetyl derivatives may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as glutathione-S-transferase and topoisomerase II .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can induce cell cycle arrest at the S phase in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the thieno[2,3-c]pyridine scaffold can significantly affect biological activity:

  • Substituents : The presence of methylsulfonyl and acetyl groups appears to enhance solubility and bioactivity.
  • Optimization : Further optimization through molecular docking studies may provide insights into enhancing potency and selectivity against targeted pathways .

Scientific Research Applications

Research indicates that derivatives of thieno[2,3-c]pyridine often exhibit significant biological activities. The specific biological activities of methyl 6-acetyl derivatives are under investigation but preliminary findings suggest potential in:

  • Anticancer Activity
  • Antimicrobial Activity

Case Studies

In vitro studies have tested similar compounds against various cancer cell lines. Here are some notable findings:

CompoundCell Line TestedIC50 (µM)
Compound AHepG20.5
Compound BA5493.6
Methyl DerivativeMGC80-3TBD

These results indicate that modifications to the thieno[2,3-c]pyridine scaffold can significantly influence the efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial potential of methyl 6-acetyl derivatives has been evaluated in several studies. Compounds with similar structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Some derivatives have demonstrated MIC values as low as:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15.62
Candida albicans15.62
Escherichia coli31.25

This suggests that the presence of sulfonamide and benzamido groups may enhance the antimicrobial efficacy of related compounds.

Structure-Activity Relationship (SAR)

SAR studies indicate that specific modifications to the thieno[2,3-c]pyridine scaffold can significantly affect biological activity. The following aspects are crucial:

  • Functional Groups : The presence of acetyl and sulfonamide groups enhances lipophilicity and interaction with biological targets.
  • Positioning of Substituents : Variations at key positions can alter binding affinity and biological efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Hypothetical)
Target Compound Thieno[2,3-c]pyridine 6-Acetyl, 3-methyl ester, sulfonamide Unknown (predicted kinase inhibition)
PD 81,723 Thiophene 3-(Trifluoromethyl)phenyl, 4,5-dimethyl Adenosine A1 receptor modulation
Salternamide E derivatives Macrocyclic lactam Hydroxyl, alkyl chains Antimicrobial, anticancer
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, amino groups Allosteric adenosine A1 enhancement

Key Observations:

Macrocyclic lactams (e.g., Salternamide E derivatives) prioritize hydrogen bonding over aromatic interactions, leading to distinct target profiles .

Substituent Effects: Sulfonamide vs. Acetyl vs. Benzoyl: The 6-acetyl group in the target compound could reduce steric hindrance compared to 3-benzoylthiophenes, favoring enzyme active-site penetration .

Salternamide E derivatives show broad-spectrum bioactivity, suggesting that the target compound’s sulfonamide and ester groups may similarly enable multitarget engagement .

Research Findings and Hypotheses

Structure-Activity Relationship (SAR) Insights

  • Piperidine Sulfonamide : Analogous to sulfonamide-containing drugs (e.g., sulfa antibiotics), this group may enhance binding to ATP pockets in kinases or G-protein-coupled receptors .
  • Methyl Ester : Hydrolysis to a carboxylic acid could generate a metabolite with altered potency or toxicity, a common strategy in prodrug design .

Physicochemical Properties

Table 2: Predicted Properties vs. Analogs

Property Target Compound PD 81,723 2-Amino-3-benzoylthiophenes
LogP 1.8 3.2 2.5
Solubility (mg/mL) 0.15 0.02 0.1
Molecular Weight 483.5 328.3 245.3
  • The target compound’s lower LogP and higher solubility compared to PD 81,723 suggest improved bioavailability.

Q & A

Basic: What synthetic strategies are commonly employed for constructing the thieno[2,3-c]pyridine core in this compound?

Answer:
The thieno[2,3-c]pyridine scaffold is typically synthesized via cyclocondensation or multicomponent reactions. For example:

  • Hantzsch-type reactions using β-ketoesters (e.g., methyl acetoacetate) and heterocyclic amines under refluxing ethanol, as demonstrated in analogous pyridopyrimidine syntheses .
  • Dihydropyridone intermediates can serve as precursors, followed by thiophene ring annulation. X-ray crystallography confirms regioselectivity in such systems .
  • Key reagents : Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives (e.g., CAS 24237-54-5) are critical intermediates, often functionalized with sulfonyl or acetyl groups .

Advanced: How can enantioselective synthesis challenges be addressed for the piperidine-3-carboxamido moiety?

Answer:
Enantioselectivity in the piperidine ring requires:

  • Chiral auxiliaries or catalysts : Use of (S)- or (R)-configured intermediates during sulfonylation or carboxamide formation. For example, methylsulfonyl piperidine derivatives (e.g., CAS 930111-02-7) may undergo asymmetric hydrogenation .
  • Chromatographic resolution : Chiral HPLC or column chromatography (e.g., using cellulose-based stationary phases) can separate enantiomers, as seen in dihydropyranone syntheses .
  • Stereochemical validation : Combined ¹H/¹³C NMR (e.g., δ 159–152 ppm for carbonyl groups) and X-ray diffraction (as in ) confirm absolute configuration.

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methylsulfonyl protons at δ ~3.0–3.5 ppm) and confirm ring saturation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₅N₃O₆S₂).
  • Melting point analysis : Discrepancies (e.g., mp 151–152°C vs. 185–186.5°C in similar piperidine derivatives ) may indicate polymorphic forms or impurities.
  • HPLC-UV/RI : Quantifies purity (>97% for research-grade compounds ).

Advanced: How can contradictory spectral data (e.g., NMR shifts or melting points) be resolved during structural validation?

Answer:

  • Multi-technique cross-validation : Combine X-ray crystallography (e.g., CCDC deposition codes ) with 2D NMR (COSY, HSQC) to resolve signal overlap in crowded regions (e.g., δ 4.0–5.0 ppm for tetrahydrothienopyridine protons).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) distinguishes polymorphs if melting points conflict with literature (e.g., mp variations in piperidine derivatives ).
  • Solvent recrystallization : Repurify using alternative solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) to isolate stable crystalline forms .

Basic: What safety protocols are critical for handling sulfonamide and tetrahydrothienopyridine intermediates?

Answer:

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/skin irritancy (see SDS for CAS 24237-54-5 ).
  • First-aid measures : For exposure, rinse with water (15+ minutes) and consult a physician immediately .
  • Stability : Store intermediates at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thieno ring .

Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?

Answer:

  • Molecular docking : Target-specific enzymes (e.g., kinases or GPCRs) using the methylsulfonyl piperidine group as a hydrogen-bond acceptor .
  • QSAR modeling : Correlate substituent electronic properties (e.g., acetyl vs. benzyl groups) with activity. For example, logP calculations predict membrane permeability .
  • Metabolic stability assays : Use hepatic microsomes to assess the impact of the 6-acetyl group on cytochrome P450 interactions .

Basic: What are the typical applications of this compound in pharmacological research?

Answer:

  • Kinase inhibition : The thieno[2,3-c]pyridine scaffold mimics ATP-binding motifs in kinases, making it useful in cancer research .
  • CNS drug development : Piperidine sulfonamides exhibit blood-brain barrier penetration, relevant for neurodegenerative disease studies .
  • Antimicrobial agents : Analogous compounds (e.g., CAS 271597-75-2) show activity against Gram-positive bacteria .

Advanced: What strategies mitigate low yields in the final carboxamidation step?

Answer:

  • Coupling reagent optimization : Replace EDCl/HOBt with T3P or PyBOP to enhance amid bond formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining >90% yield .
  • In situ activation : Generate the acyl chloride from piperidine-3-carboxylic acid using SOCl₂ before reacting with the thienopyridine amine .

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